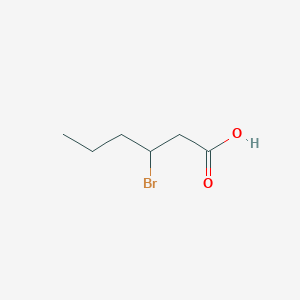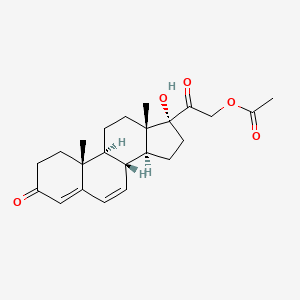
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydrogenation: Removal of hydrogen atoms to create double bonds, particularly at the 6,7 positions.
Acetylation: Addition of an acetate group at the 21st position.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include various hydroxylated, dehydrogenated, and acetylated derivatives of the original compound.
Applications De Recherche Scientifique
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, including glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Deoxycortisol: An endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol.
Hydrocortisone 21-Acetate: A corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses.
Uniqueness
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H30O5 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4-5,12,17-19,27H,6-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clé InChI |
GLBUCDMMILQAJX-JZTHCNPZSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


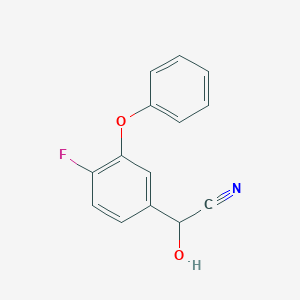



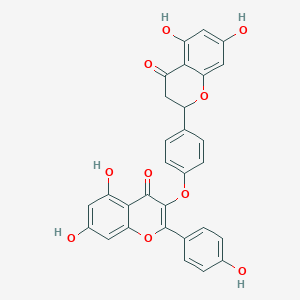
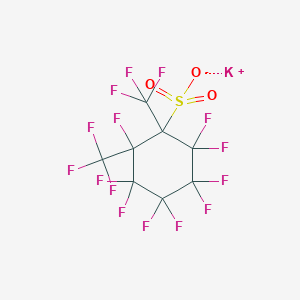
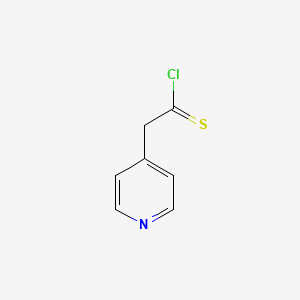


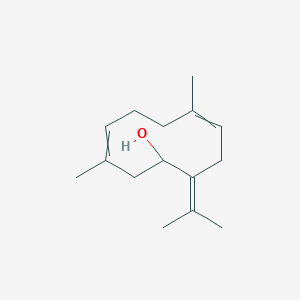
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
